molecular formula C14H26N4O8 B14509686 3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid CAS No. 63028-25-1

3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid

Cat. No.: B14509686
CAS No.: 63028-25-1
M. Wt: 378.38 g/mol
InChI Key: PMALPDICOWHVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid is a complex organic compound known for its chelating properties. It is a derivative of ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA), which is widely used in various scientific and industrial applications due to its ability to bind metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid typically involves the reaction of ethylene glycol with bis(2-aminoethyl ether) and subsequent carboxymethylation. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, as well as metal salts for chelation reactions. The conditions vary depending on the desired reaction but often involve controlled pH and temperature .

Major Products Formed

The major products formed from reactions involving this compound are typically metal complexes, which are used in various applications such as catalysis and medical imaging .

Scientific Research Applications

3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid is used in a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid involves its ability to bind metal ions through its carboxymethyl and amine groups. This binding forms stable complexes that can alter the availability and reactivity of the metal ions. The molecular targets include various metal ions such as calcium, magnesium, and transition metals, and the pathways involved often relate to metal ion transport and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,12-Bis(carboxymethyl)-3,6,9,12-tetraazatetradecane-1,14-dioic acid is unique due to its specific structure, which provides high selectivity and stability in forming metal complexes. This makes it particularly useful in applications requiring precise control over metal ion concentrations .

Properties

CAS No.

63028-25-1

Molecular Formula

C14H26N4O8

Molecular Weight

378.38 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C14H26N4O8/c19-11(20)7-17(8-12(21)22)5-3-15-1-2-16-4-6-18(9-13(23)24)10-14(25)26/h15-16H,1-10H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

PMALPDICOWHVDU-UHFFFAOYSA-N

Canonical SMILES

C(CNCCN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.